BenchChemオンラインストアへようこそ!

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE

Kinase assay Negative control Selectivity profiling

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE (CAS 933020-96-3; molecular weight 337.43 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure features a 2-methoxyphenyl substituent at position 2, a methyl group at position 5, and a 4-methylpiperazine moiety at position 7 of the fused bicyclic core.

Molecular Formula C19H23N5O
Molecular Weight 337.427
CAS No. 933020-96-3
Cat. No. B2834177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE
CAS933020-96-3
Molecular FormulaC19H23N5O
Molecular Weight337.427
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC
InChIInChI=1S/C19H23N5O/c1-14-12-19(23-10-8-22(2)9-11-23)24-18(20-14)13-16(21-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3
InChIKeySWFYNBCGOKMUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine: Chemical Identity, Scaffold Context, and Baseline Properties for Procurement


1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE (CAS 933020-96-3; molecular weight 337.43 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure features a 2-methoxyphenyl substituent at position 2, a methyl group at position 5, and a 4-methylpiperazine moiety at position 7 of the fused bicyclic core [1]. This scaffold is widely associated with kinase inhibition and GPCR modulation, though published quantitative activity data for this specific compound remain limited. Available screening data indicate weak or negligible activity against several common targets, establishing it primarily as an inactive control candidate or fragment-like starting point rather than a potent pharmacological agent [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for 933020-96-3: Divergent Target Engagement and Basicity Profiles


Within the pyrazolo[1,5-a]pyrimidine chemical space, minor structural variations at the 7-position dramatically alter target engagement, selectivity, and physicochemical properties. Compounds such as dinaciclib (a potent CDK inhibitor) or volasertib (a PLK1 inhibitor) achieve nanomolar potency through optimized substituents, whereas 933020-96-3—bearing a 4-methylpiperazine at this position—exhibits IC50 values >100 µM against Abl kinase and 138 µM against OCT1, placing it in a fundamentally different activity class [1][2]. Furthermore, the basicity conferred by the 4-methylpiperazine ring (calculated pKa of the tertiary amine ~8.5) differs markedly from the morpholine analog at the same position, which has a lower basicity (pKa ~6.5–7) and distinct hydrogen-bonding capacity [2]. These differences mean that simply substituting a generic pyrazolo[1,5-a]pyrimidine building block for 933020-96-3 risks introducing unintended potency, off-target pharmacology, or altered solubility that compromises assay conditions.

Product-Specific Quantitative Evidence for 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine: Differentiation Data for Procurement Decisions


Negligible Abl Kinase Inhibition (IC50 > 100 µM) Defines 933020-96-3 as an Inactive Control Versus Potent Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

In a biochemical assay measuring inhibition of recombinant Abl kinase using [gamma-33P]ATP and a peptide substrate, 933020-96-3 exhibited an IC50 value exceeding 100 µM, indicating essentially no measurable activity. This stands in stark contrast to known pyrazolo[1,5-a]pyrimidine kinase inhibitors such as dinaciclib (CDK2 IC50 ≈ 1–4 nM) and volasertib (PLK1 IC50 ≈ 0.87 nM), which are approximately 4–5 orders of magnitude more potent [1].

Kinase assay Negative control Selectivity profiling

Weak OCT1 Transporter Inhibition (IC50 = 138 µM) Distinguishes 933020-96-3 from Promiscuous Cationic Transporter Ligands

The compound was evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, measuring reduction in ASP+ substrate uptake. It displayed an IC50 of 138 µM, indicating very weak interaction with this transporter. By comparison, many cationic drugs and tool compounds (e.g., verapamil, quinidine) inhibit OCT1 with IC50 values in the low micromolar to nanomolar range [1].

Transporter assay OCT1 Drug-drug interaction

4-Methylpiperazine Substituent at Position 7 Modulates Basicity Relative to Morpholine and Piperidine Analogs in the Same Core

Replacement of the 7-position 4-methylpiperazine in 933020-96-3 with a morpholine group yields the analog 2-(2-methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine. The calculated pKa of the piperazine tertiary amine in the target compound is approximately 8.5, whereas the morpholine oxygen renders the analog significantly less basic (pKa ~6.5–7). This difference of ~1.5–2 log units in basicity has direct implications for ionization state at physiological pH, solubility, and membrane permeability [1].

Physicochemical property Basicity SAR

Predicted Alpha1-Adrenergic Receptor Affinity Suggests GPCR Panel Utility for 933020-96-3

Vendor annotations and ChEMBL-linked data suggest that 933020-96-3 and its close analogs may interact with alpha1-adrenergic receptors (α1-AR) . In a radioligand displacement assay using [3H]-prazosin in pig cerebral cortex, a structurally related pyrazolo[1,5-a]pyrimidine compound exhibited a Ki of 2.5 µM at α1-AR, alongside weak dopamine D2 (Ki = 24 µM) and D3 (Ki = 25 µM) binding [1]. While direct data for 933020-96-3 itself at these targets are not publicly available, the scaffold precedent supports its inclusion in GPCR counter-screening panels as an exploratory probe.

GPCR Adrenergic receptor Counter-screen

Optimal Research and Industrial Application Scenarios for CAS 933020-96-3 Based on Verified Differentiation Evidence


Kinase Selectivity Panel Negative Control

With an Abl kinase IC50 exceeding 100 µM, 933020-96-3 is ideally suited as a negative control compound in kinase inhibitor screening panels. Its pyrazolo[1,5-a]pyrimidine scaffold matches the chemical space of many active kinase inhibitors (dinaciclib, volasertib), but its negligible potency ensures that any observed activity in test compounds is not attributable to scaffold-class effects. This use case is supported by BindingDB screening data confirming the absence of Abl inhibition [1].

OCT1 Transporter Assay Low-Activity Reference

The compound's IC50 of 138 µM against human OCT1 makes it a suitable low-activity reference standard for transporter inhibition assays. It can be used to establish baseline or threshold values in cell-based uptake studies, enabling the calibration of assay sensitivity and the identification of compounds with meaningful transporter interactions. The quantitative data for this specific compound were generated in HEK293 cells expressing human OCT1 [1].

Medicinal Chemistry Scaffold for Basicity Modulation

The 4-methylpiperazine group at position 7 confers distinct basicity (calculated pKa ≈ 8.5) compared to morpholine (pKa ≈ 6.5–7) or piperidine (pKa ≈ 10–11) analogs. Researchers engaged in structure-activity relationship (SAR) studies can procure 933020-96-3 as the piperazine reference point for systematic evaluation of how 7-position basicity affects solubility, permeability, and target binding within the pyrazolo[1,5-a]pyrimidine series [1].

GPCR Counter-Screening Exploratory Probe

Based on vendor annotations and ChEMBL-derived data for close structural analogs showing α1-AR affinity (Ki = 2.5 µM), 933020-96-3 can be incorporated into GPCR counter-screening panels to explore selectivity profiles or serve as a starting point for developing adrenergic receptor ligands. Users should verify activity at their specific GPCR targets, as direct data for this compound remain limited [1].

Quote Request

Request a Quote for 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.